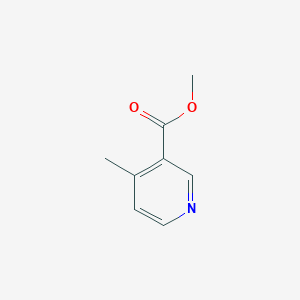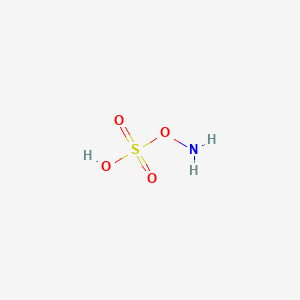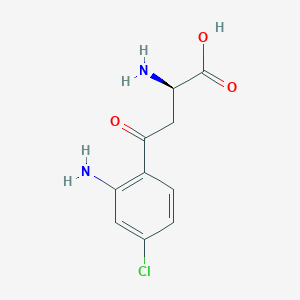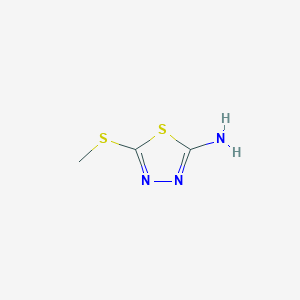
Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-
Overview
Description
“Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-” is an organic hydrocarbon alicyclic cycloalkane compound with the molecular formula C8H16 . It is a saturated cyclopentane with three methyl substituents branching off carbons 1,2, and 3 . The IUPAC Standard InChI is InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 .
Molecular Structure Analysis
The molecular weight of “Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-” is 112.2126 . The IUPAC Standard InChIKey is VCWNHOPGKQCXIQ-RNFRBKRXSA-N . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The boiling point of “Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-” is approximately 390.7 K . The fusion temperature is approximately 160.25 K . The enthalpy of vaporization is approximately 38.1 kJ/mol .Scientific Research Applications
Pharmaceutical Synthesis
(1S,3R)-1,2,3-trimethylcyclopentane: is used as a chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for creating drugs with specific desired activities. For instance, its derivatives can be used to synthesize amino acids like (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid , which have applications in peptide synthesis and drug design .
Nanotechnology
The compound’s derivatives can be functionalized to create nanomaterials that are used in drug delivery systems. These systems can target specific cells or tissues, improving the efficacy of treatments and reducing side effects. For example, targeting ferroptosis in leukemia therapy is a novel strategy that could potentially use such derivatives .
Anti-Tumor Research
The specific stereochemistry of (1S,3R)-1,2,3-trimethylcyclopentane is significant in anti-tumor research. For instance, among the diastereomers of RSL3, only the (1S, 3R)-RSL3 showed effective lethality to certain cancer cells, indicating its potential in targeted cancer therapies .
Mechanism of Action
Target of Action
The primary target of (1S,3R)-1,2,3-trimethylcyclopentane, also known as 1S,3R-ACPD, is the metabotropic glutamate receptors (mGluRs) affecting breathing . These receptors play a crucial role in modulating neuronal excitability and synaptic transmission in the central nervous system .
Mode of Action
(1S,3R)-1,2,3-trimethylcyclopentane interacts with its targets, the mGluRs, resulting in multiple effects. These include a reduction of inspiratory-modulated synaptic currents and an increase of neuronal excitability via an inward current associated with a decrease of membrane conductance .
Biochemical Pathways
The compound affects the glutamate signaling pathway, specifically the metabotropic glutamate receptors (mGluRs). Activation of these receptors influences the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This modulation of synaptic transmission is a key aspect of the compound’s biochemical action.
Pharmacokinetics
It’s known that the compound’s toxicity and pharmacokinetic characteristics limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is a modulation of synaptic transmission and neuronal excitability. Specifically, it reduces inspiratory-modulated synaptic currents and increases neuronal excitability . This can have significant effects on physiological processes such as breathing.
properties
IUPAC Name |
(1R,3S)-1,2,3-trimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWNHOPGKQCXIQ-DHBOJHSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025626, DTXSID501025723 | |
| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- | |
CAS RN |
2613-69-6, 19374-46-0 | |
| Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19374-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)











![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)
